Amicoumacin B from Bacillus pumilus: A Technical Guide to Its Discovery and Isolation
Amicoumacin B from Bacillus pumilus: A Technical Guide to Its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amicoumacin B, a secondary metabolite produced by the bacterium Bacillus pumilus. This document details the experimental protocols for its production and purification and presents key quantitative data for researchers in natural product chemistry and drug development.
Introduction
Amicoumacins are a group of isocoumarin (B1212949) antibiotics first isolated from the culture broth of Bacillus pumilus BN-103 in the early 1980s.[1] This family of compounds, which includes Amicoumacin A, B, and C, has garnered interest due to a range of biological activities. While Amicoumacin A is the most bioactive member of the group, exhibiting antibacterial, anti-inflammatory, and antiulcer properties, Amicoumacin B has been reported to show moderate antibacterial activity.[1] Structurally, amicoumacins share a common 3,4-dihydro-8-hydroxyisocoumarin core. Amicoumacin B is distinguished by a carboxylic acid group, in contrast to the amide group found in Amicoumacin A.[2] This guide focuses on the seminal work describing the discovery and isolation of Amicoumacin B from its native producer, Bacillus pumilus.
Data Presentation
Physicochemical Properties of Amicoumacin B
The following table summarizes the key physicochemical properties of Amicoumacin B.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O₈ | [3] |
| Molecular Weight | 424.45 g/mol | [3] |
| Appearance | Amorphous solid | Itoh, J., et al. (1982) |
| Melting Point | 137-145 °C (decomp.) | [1] |
| UV λmax (MeOH) | 246 nm, 314 nm | Itoh, J., et al. (1982) |
| Solubility | Soluble in DMSO and Methanol | Itoh, J., et al. (1982) |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts
A comprehensive list of the ¹³C NMR chemical shifts for Amicoumacin B can be found in the publication by Itoh, J., et al. in Agricultural and Biological Chemistry, 46, 2659 (1982). A publicly accessible database also references this data.[3]
¹H Nuclear Magnetic Resonance (NMR)
Detailed ¹H NMR data for various amicoumacin derivatives are available in the literature, which can serve as a reference for the structural confirmation of Amicoumacin B.[4][5]
Biological Activity
Amicoumacin B has demonstrated moderate antibacterial activity. The following table includes Minimum Inhibitory Concentration (MIC) values against specific microorganisms.
| Test Organism | MIC (µg/mL) | Reference |
| Liberibacter crescens | 10 | [2] |
It has been noted that Amicoumacin B is less inhibitory towards L. crescens than Amicoumacin A (MIC of 1.25 µg/mL).[2] Other studies have described Amicoumacin B as having weak or no significant antibacterial activity compared to Amicoumacin A.[6]
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery and isolation of amicoumacins from Bacillus pumilus BN-103.
Fermentation of Bacillus pumilus BN-103
Objective: To cultivate Bacillus pumilus BN-103 for the production of Amicoumacin B.
Materials:
-
Bacillus pumilus BN-103 strain
-
Seed Medium:
-
Glucose: 3.0%
-
Soybean meal: 1.5%
-
Meat extract: 0.3%
-
Peptone: 0.5%
-
NaCl: 0.3%
-
CaCO₃: 0.25%
-
pH adjusted to 7.0
-
-
Production Medium (same composition as seed medium)
-
500 mL seed flasks
-
50 L jar fermentor
Procedure:
-
Inoculate 100 mL of the seed medium in 500 mL flasks with a well-grown slant culture of B. pumilus BN-103.
-
Incubate the seed flasks at 28°C for 24 hours on a reciprocal shaker.
-
Inoculate 30 liters of the production medium in a 50-liter jar fermentor with 5.0% of the seed culture.
-
Conduct the fermentation at 28°C for 40 hours.
-
Maintain aeration at 20 liters/min and agitation at 300 rpm throughout the fermentation process.
Isolation and Purification of Amicoumacin B
Objective: To isolate and purify Amicoumacin B from the fermentation broth.
Materials:
-
Fermentation broth of B. pumilus BN-103
-
Amberlite IRC-50 (H⁺ form) resin
-
Activated carbon
-
Diaion HP-20 resin
-
Sephadex G-10 resin
-
Water
-
0.1 N Sodium Chloride solution
-
Chromatography columns
Procedure:
Step 1: Initial Extraction and Concentration
-
Adsorb the culture broth onto a column of Amberlite IRC-50 (H⁺ form).
-
Wash the column with water and 50% aqueous acetone (B3395972).
-
Elute the active fractions with a 1:1 mixture of 0.1 N hydrochloric acid and acetone.
-
Collect and concentrate the active fractions.
-
Remove the resulting precipitate by filtration.
-
Adsorb the filtrate onto a column of activated carbon.
-
After washing with water, elute the column with a 1:1 mixture of 0.1 N hydrochloric acid and acetone.
-
Collect the active fractions and adjust the pH to 5.0 with dilute sodium hydroxide.
-
Adsorb the solution on Diaion HP-20 resin and elute with 50% aqueous acetone.
-
Remove the acetone from the eluate and lyophilize to yield a crude brownish powder.
Step 2: Chromatographic Separation
-
Subject the crude powder to column chromatography on Sephadex G-10 (300 ml column volume for 1.0 g of crude powder).
-
Elute Amicoumacin B with water.
-
Subsequently, elute Amicoumacin A and C with 0.1 N sodium chloride.
-
Desalt each active fraction using Diaion HP-20 to obtain pure Amicoumacin B.
Yield: From 1.0 g of crude powder, the reported yield of pure Amicoumacin B is 27.2 mg.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of Amicoumacin B.
Caption: Workflow for Amicoumacin B Isolation.
Biological Activity Pathway (Conceptual)
Amicoumacins are known to inhibit protein synthesis. The following diagram provides a conceptual representation of this mechanism of action.
Caption: Conceptual Pathway of Amicoumacin B Action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amicoumacins produced by the native citrus microbiome isolate Bacillus safensis inhibit the Huanglongbing-associated bacterial pathogen “Candidatus Liberibacter asiaticus” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
